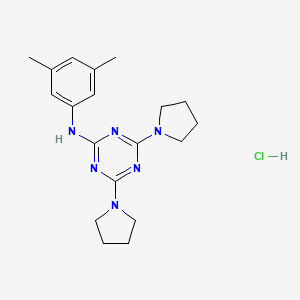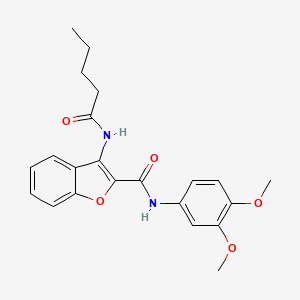
N-(3,4-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide is a compound that can be associated with a class of organic molecules that exhibit a range of biological activities. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that could be relevant for the synthesis and characterization of similar compounds.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that build up the desired structure through a series of transformations. In the context of the provided papers, we see examples of such synthetic strategies. For instance, the first paper describes a two-step synthesis of 1-arylindazole-3-carboxamides, which shares a similar amide functional group to our compound of interest . The process involves a strategic reaction followed by a Buchwald–Hartwig intramolecular cyclization, a reaction that could potentially be adapted for the synthesis of benzofuran derivatives.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their chemical reactivity and physical properties. The papers provided do not directly analyze the molecular structure of N-(3,4-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide, but they do discuss related structures. For example, the synthesis of polyamides with pendant chains in the second paper involves aromatic diacid monomers, which are structurally related to the benzofuran core of the compound .
Chemical Reactions Analysis
Chemical reactions involving amides, benzofurans, and substituted phenyl groups are complex and can lead to a variety of products depending on the reaction conditions. The third paper discusses the synthesis of tetrazole-thiophene carboxamides, which, like our compound, includes the manipulation of amide groups and substituted phenyl structures . The reactions described in these papers could provide insights into the types of chemical transformations that might be applicable to the synthesis and modification of N-(3,4-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. While the papers do not discuss the properties of N-(3,4-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide specifically, they do provide information on related compounds. For instance, the introduction of ether linkages and pendant chains in polyamides was found to enhance solubility and allow for the creation of solution-cast films . These findings could be relevant when considering the solubility and film-forming abilities of similar compounds.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques
A study highlighted the synthesis of carboxamide derivatives, such as 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, through 'one-pot' reductive cyclization processes. These methods utilize sodium dithionite as a reductive cyclizing agent, showcasing an innovative approach to creating complex carboxamide structures (Bhaskar et al., 2019) (Bhaskar et al., 2019).
Characterization Methods
The structural elucidation of synthesized compounds is crucial, involving techniques like IR, 1H-NMR, 13C-NMR, and LC-MS data. These methods provide detailed insights into the molecular structure and properties of the carboxamides, aiding in the understanding of their potential applications and behaviors in various environments (Bhaskar et al., 2019).
Potential Applications
Biological Activities
Carboxamide derivatives, including those related to N-(3,4-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide, have been explored for their biological activities. For instance, certain carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic properties against cancer cell lines, indicating their potential as anticancer agents (Deady et al., 2003) (Deady et al., 2003).
Anti-Inflammatory and Analgesic Properties
Novel pyrazole derivatives, including N-substituted carboxamides with dimethoxyphenyl groups, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies suggest the potential of such compounds in developing new therapeutic agents with minimized side effects (El‐Hawash & El-Mallah, 1998) (El‐Hawash & El-Mallah, 1998).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For instance, if it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with . If it’s intended to be a material (e.g., a corrosion inhibitor), its mechanism of action would involve its interaction with the material surface .
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For instance, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be a fire hazard. Its toxicity would depend on factors like its LD50 and its potential to cause irritation or sensitization .
Future Directions
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(pentanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-4-5-10-19(25)24-20-15-8-6-7-9-16(15)29-21(20)22(26)23-14-11-12-17(27-2)18(13-14)28-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCBXBFFNLQDFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

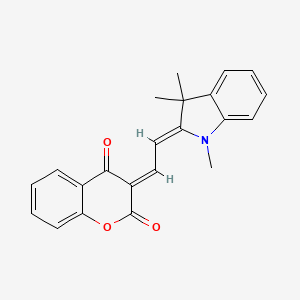
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3005246.png)

![N-(2,5-Dimethoxyphenyl)-2-{[2-(4-ethoxyphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamide](/img/structure/B3005250.png)

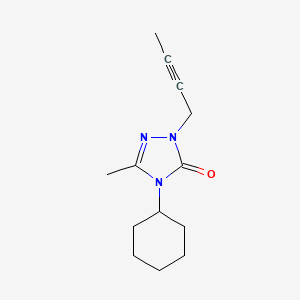
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B3005256.png)
![5-Fluoro-2-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B3005257.png)

![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3005260.png)

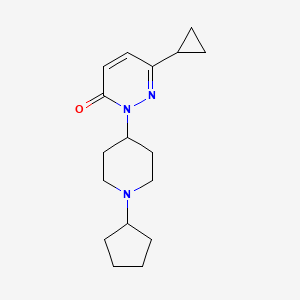
![(3R,4R)-3-Amino-4-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol](/img/structure/B3005264.png)
